molecular formula C8H9NO3 B2877233 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid CAS No. 1517186-74-1

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid

Cat. No.: B2877233
CAS No.: 1517186-74-1
M. Wt: 167.164
InChI Key: JTYWROGUKJFFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolidine-oxazine scaffold with a carboxylic acid substituent at position 6. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug design. Recent synthetic advancements, such as those by Litvinchuk et al. (2025), highlight its utility in generating novel derivatives through reactions like amidation, esterification, and benzoannelation . Its rigid bicyclic framework enhances metabolic stability compared to monocyclic analogues, positioning it as a candidate for bioactive molecule development, particularly in antimicrobial and CNS-targeting agents .

Properties

IUPAC Name

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYWROGUKJFFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=CN21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517186-74-1
Record name 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Methyl Esters with 2-Bromo-1,1-diethoxyethane

Reaction Mechanism and Substrate Design

A widely adopted method involves the cyclocondensation of methyl (2-oxomorpholin-3-ylidene)ethanoates (1a–e ) or methyl (2-oxo-2H-1,4-benzoxazine-3(4H)-ylidene)ethanoates (2a–f ) with 2-bromo-1,1-diethoxyethane. The reaction proceeds via nucleophilic substitution, where the ethoxy groups of 2-bromo-1,1-diethoxyethane are displaced by the enolate oxygen of the morpholinone or benzoxazinone precursor. This forms the pyrrolo-oxazine core, followed by hydrolysis to yield the carboxylic acid derivatives (4a–e , 5a–f ).

Key Conditions:
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature (20–25°C)
  • Yield: 60–85% for 4a–e and 55–78% for 5a–f .

Functionalization to Carbamates and Amides

The carboxylic acid products undergo further transformations:

  • tert-Butyl carbamates ( 6a–e, *7a–f )*: Synthesized via reaction with tert-butyl isocyanate in the presence of 1,8-diazabicycloundec-7-ene (DBU).
  • N-Alkyl/Aryl carboxamides ( 11a–i, *12a–d )*: Formed by coupling with alkyl or aryl amines using carbodiimide-based activating agents.

Catalytic Cyclization of o-Aminophenol Derivatives

o-Aminophenol and Dialkyl Acetylenedicarboxylate Reactivity

An alternative route employs o-aminophenols and dialkyl acetylenedicarboxylates under acidic conditions. The reaction proceeds through a Michael addition-cyclization cascade, facilitated by diphenyl phosphoric acid (DPPA) as a catalyst.

Reaction Steps:
  • Michael Addition: o-Aminophenol attacks the acetylenedicarboxylate, forming a zwitterionic intermediate.
  • Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen generates the oxazine ring.
  • Rearomatization: Acidic conditions promote proton transfer, yielding the bicyclic structure.
Optimization Data:
Catalyst Loading (mol%) Temperature (°C) Yield (%)
5 80 62
10 110 78
15 110 82

Data adapted from large-scale trials using DPPA.

Multi-Component Reaction (MCR) Strategies

Three-Component Assembly

Recent advancements utilize MCRs for one-pot synthesis. For example, β-nitrostyrenes, 2-aminophenols, and acetylenic esters react in the presence of trifluoroacetic acid (TFA) to form pyrrolo-oxazine precursors. This method reduces purification steps and improves atom economy.

Representative Reaction:

$$
\text{β-Nitrostyrene} + \text{2-Aminophenol} + \text{Dimethyl Acetylenedicarboxylate} \xrightarrow{\text{TFA (10 mol\%)}} \text{Pyrrolo-oxazine ester} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic Acid}
$$

Yield: 70–88% for the ester intermediate; >90% hydrolysis efficiency.

Post-Synthetic Functional Group Transformations

Carboxylic Acid to Amide Derivatives

The carboxylic acid group at position 7 serves as a handle for diversification:

  • Amidation: Coupling with amines (e.g., benzylamine, aniline) using HATU or EDCl/HOBt yields 11a–i and 12a–d .
  • Reductive Amination: Conversion to primary amines via Curtius rearrangement, followed by acylation to form sulfonamides or acetamides.

tert-Butyl Carbamate Deprotection

Treatment of 6a–e and 7a–f with hydrogen chloride in dioxane removes the tert-butyloxycarbonyl (Boc) group, yielding 8-amino-3,4-dihydro-1H-pyrrolo[2,1-c]oxazin-1-ones (8a–e ) and 3-amino-4H-pyrrolo[2,1-c]benzoxazin-4-ones (9a–f ).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Cyclocondensation High regioselectivity; Scalable Requires anhydrous conditions 55–85
Catalytic Cyclization One-pot synthesis; Broad substrate scope High catalyst loading (10–15 mol%) 62–82
MCR Approach Atom-economical; Minimal purification Limited to electron-deficient styrenes 70–88

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Large-scale trials using DPPA (10 mol%) in toluene achieved 82% yield with catalyst recycling via aqueous extraction.

Process Intensification

Continuous-flow reactors reduce reaction times from 12 hours (batch) to 2 hours, enhancing throughput for cyclocondensation routes.

Emerging Methodologies

Enantioselective Synthesis

Chiral phosphoric acids (e.g., TRIP) enable asymmetric induction during cyclization, achieving enantiomeric excess (ee) >90% for non-racemic analogs.

Photocatalytic C–H Functionalization

Visible-light-mediated decarboxylation introduces substituents at position 8 without pre-functionalization, broadening access to derivatives.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used to investigate biological pathways and interactions due to its structural similarity to naturally occurring alkaloids.

    Medicine: It has potential therapeutic applications, including antioxidant and antitumor activities.

    Industry: It is used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit the production of reactive oxygen species in high-glucose-stimulated mesangial cells, which is beneficial for treating conditions like diabetic nephropathy. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid with analogous compounds, emphasizing molecular features and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Physicochemical Data
This compound C₈H₁₀N₂O₃ 182.18 Fused pyrrolidine-oxazine; carboxylic acid at C7 N/A (synthesis methods detailed in )
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid C₁₁H₉NO₄ 219.19 Benzoannelated oxazine; ketone at C3 Enhanced aromaticity; likely lower solubility
2,2-Dioxo-1H,3H,4H-2λ⁶-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid C₈H₁₀N₂O₃S 214.24 Thiazine ring (sulfur substitution); sulfone group Increased lipophilicity
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid C₉H₁₀N₂O₃ 194.18 Pyridine ring; methyl substituent at C4 m.p. 231.5–280°C
2,3-Dihydro-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic Acid C₈H₆N₂O₄ 194.14 Pyridine-oxazine fusion; ketone at C2 Solubility: Limited (stored at RT)
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride C₉H₁₅ClN₂O₃ 234.68 Morpholine ring; hydrochloride salt High water solubility

Biological Activity

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid (CAS No. 1517186-74-1) is a heterocyclic compound notable for its unique fused pyrrole and oxazine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H9NO3\text{C}_8\text{H}_9\text{N}\text{O}_3

Key Properties:

  • Molecular Weight: 169.16 g/mol
  • Solubility: Soluble in polar solvents; limited solubility in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids and bases.

Synthesis

The primary method for synthesizing this compound is the oxa-Pictet–Spengler reaction , which facilitates the formation of carbon-carbon and carbon-oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone. This reaction typically employs p-toluenesulfonic acid (pTSA) as a catalyst to enhance yields and reaction rates .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in various cancer cell lines:

  • Mechanism of Action: It appears to modulate specific biological pathways involved in cell proliferation and apoptosis. The compound has been associated with the inhibition of key enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular redox balance and detoxification processes .
  • Case Study Results:
    • In a study involving NCI-60 cancer cell lines, compounds similar to 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine exhibited strong correlations with anti-cancer activity (PCC values ranging from 0.72 to 0.87) .
    • The compound induced apoptosis in pancreatic cancer xenografts with high NQO1 activation levels .

Neuroprotective Effects

The compound also shows potential neuroprotective effects:

  • Analgesic Activity: Preliminary studies suggest that derivatives of pyrrole compounds exhibit analgesic properties comparable to morphine in animal models . This suggests that modifications to the pyrrole structure may yield compounds suitable for pain management.
  • Sedative Effects: Some derivatives have demonstrated sedative properties in behavioral tests on mice, indicating potential applications in treating anxiety and sleep disorders .

Comparative Analysis with Related Compounds

CompoundBiological ActivityMechanism
This compoundAnticancer, AnalgesicNQO1 inhibition
Pyrrolopyrazine derivativesAntimicrobial, AntitumorDiverse mechanisms
Pyrrolo[3,4-c]pyrrole derivativesNeuroprotectiveModulation of neurotransmitter systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.